molecular formula C11H15ClN2O3 B052108 4-(3-Nitrophenoxy)piperidine hydrochloride CAS No. 125043-83-6

4-(3-Nitrophenoxy)piperidine hydrochloride

Cat. No. B052108
CAS RN: 125043-83-6
M. Wt: 258.7 g/mol
InChI Key: QZNVAZLSQUKSQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Nitrophenoxy)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. For instance, the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl in the presence of potassium hydroxide leads to novel complexes that show interesting magnetic properties due to their unique structural configurations (Halcrow et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds within the piperidine category often exhibits significant hydrogen bonding and crystal packing phenomena. For example, a study on the crystal structure of 4-carboxypiperidinium chloride showed detailed hydrogen bonding interactions, highlighting the influence of molecular structure on the physical properties of such compounds (Szafran et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to the formation of various structurally diverse and complex molecules. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands showcased the versatility of piperidine derivatives in forming compounds with significant biological relevance (Waterhouse et al., 1997).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is utilized in the synthesis of stable hydrogen-bonded complexes, as demonstrated in the study of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate. The study highlights the formation of stable 1:1 hydrogen-bonded complexes and provides a detailed interpretation of the vibrational spectra and charge delocalization of the compound (Anioła et al., 2016).

Spectroscopy and Computational Chemistry

  • Piperidine derivatives have been subjects in spectroscopic and theoretical studies, focusing on their interaction with various phenols. The dielectric studies shed light on the preferred orientation of the piperidines and their interaction, providing insights into the through bond interaction and the impact of methyl substitution (Kumar, Sabesan, & Krishnan, 2002).

Medicinal Chemistry and Bioactivity

  • Piperidine derivatives are explored for their potential bioactivities. For instance, a study on Mannich bases with piperidine moiety reveals their cytotoxicity and carbonic anhydrase inhibitory activities. One specific derivative showed effective cytotoxicity, marking a path for further investigations as a potential drug candidate (Unluer et al., 2016).
  • Another study characterizes piperidine derivatives for their aspartic protease inhibitory activity against Plasmodium falciparum. It underlines the significant role of a nitro group in the benzene ring in the inhibition of plasmepsin-II, a key enzyme in the life cycle of the malaria-causing parasite (Saify et al., 2011).

Nitroxyl Radicals and Antioxidants

  • Piperidine nitroxyl radicals, known for their paramagnetic nature, are studied for their stability towards reductants like AsA (ascorbic acid). These studies are crucial for developing new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Environmental Applications

  • Studies have also delved into the degradation of environmental contaminants like 4-nitrophenol. For instance, the lignin-degrading basidiomycete Phanerochaete chrysosporium has been shown to convert 4-nitrophenol into 1,2-dimethoxy-4-nitrobenzene, highlighting a potential biotechnological approach to tackle environmental pollutants (Teramoto, Tanaka, & Wariishi, 2004).

properties

IUPAC Name

4-(3-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNVAZLSQUKSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625505
Record name 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenoxy)piperidine hydrochloride

CAS RN

125043-83-6
Record name 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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